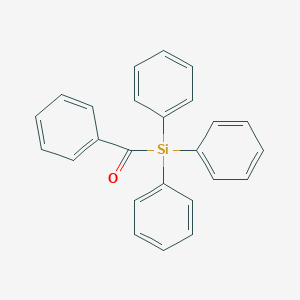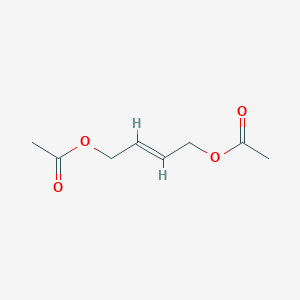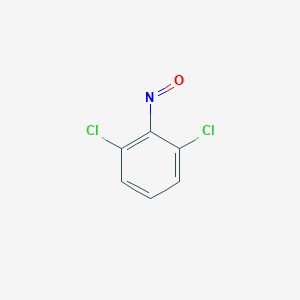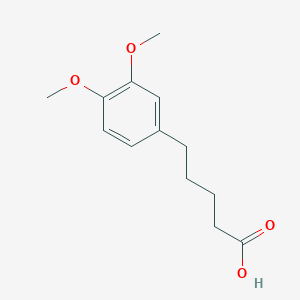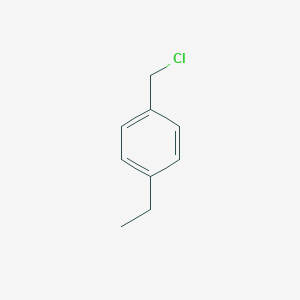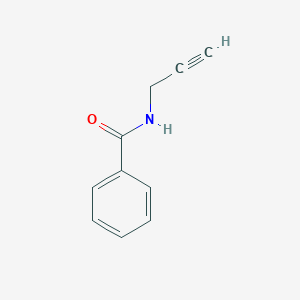
Benzamide, N-2-propynyl-
概要
説明
Benzamide, N-2-propynyl- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a derivative of benzamide, which is a white crystalline solid used in the production of various chemicals and pharmaceuticals. Benzamide, N-2-propynyl-, also known as P2B, has been studied extensively for its potential as an anti-cancer agent, as well as its effects on the nervous system.
科学的研究の応用
1. Mitosis Inhibition in Plant Cells
Benzamide, N-2-propynyl- derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, have been identified as powerful and selective inhibitors of mitosis in plant cells. This effect is evident at very low concentrations and has been observed in various plant species. The study by Merlin et al. (1987) in "Phytochemistry" suggests the potential utility of these compounds in plant biology and agriculture (Merlin et al., 1987).
2. Herbicidal Properties
Benzamide, N-2-propynyl- compounds, like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been shown to have herbicidal activity against annual and perennial grasses. These properties indicate potential agricultural applications, particularly in forage legumes, certain turf grasses, and cultivated crops, as discussed in a study published in "Science" by Viste et al. (1970) (Viste et al., 1970).
3. Imaging and Therapeutic Applications in Melanoma
Benzamide derivatives have been found useful in imaging melanoma and melanoma metastases. These compounds, owing to their neurotropic characteristics, have been clinically applied as imaging agents, such as [(123I)]BZA. Oltmanns et al. (2009) in "Current Medicinal Chemistry" highlighted the potential of benzamides in imaging and as transporters for cytostatic agents in melanoma therapy (Oltmanns et al., 2009).
4. Antiviral Properties Against Zika Virus
In recent research, a specific benzamide derivative, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), was identified as a potent inhibitor of Zika virus (ZIKV) replication. This study, published in the "Journal of Virology" by Riva et al. (2021), indicates a promising lead for developing treatments against ZIKV (Riva et al., 2021).
5. Photocatalytic Degradation Applications
Benzamide, N-2-propynyl- compounds have been studied for their role in the photocatalytic degradation of environmental contaminants. Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide using TiO2 and TiO2-loaded adsorbent supports, highlighting the potential environmental applications of these compounds (Torimoto et al., 1996).
Safety and Hazards
Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
将来の方向性
Benzamides, including “Benzamide, N-2-propynyl-”, continue to be a subject of research due to their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and polymer chemistry. Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new applications .
作用機序
Target of Action
N-(PROP-2-YN-1-YL)BENZAMIDE primarily targets the serotonergic system , which plays a crucial role in mood regulation . The compound has shown to interact with 5-HT1A and 5-HT3 receptors , which are subtypes of serotonin receptors .
Mode of Action
The compound interacts with its targets, the 5-HT1A and 5-HT3 receptors, leading to modulation of the serotonergic system . This interaction results in an antidepressant-like effect, as observed in animal models .
Biochemical Pathways
The compound’s action affects the biochemical pathways related to serotonin, a neurotransmitter that plays a key role in mood regulation . By modulating the serotonergic system, particularly through the 5-HT1A and 5-HT3 receptors, N-(PROP-2-YN-1-YL)BENZAMIDE can influence the downstream effects associated with mood regulation .
Result of Action
The primary result of N-(PROP-2-YN-1-YL)BENZAMIDE’s action is an antidepressant-like effect in animal models . This effect is achieved through the modulation of the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The compound has shown a low potential for inducing acute toxicity in adult female Swiss mice .
Action Environment
The action, efficacy, and stability of N-(PROP-2-YN-1-YL)BENZAMIDE can be influenced by various environmental factors. For instance, the nature of the counterion and the linker length can influence important steps in the reaction of similar compounds . Additionally, light conditions can play a role in the reaction mechanism of related compounds . .
生化学分析
Biochemical Properties
N-(PROP-2-YN-1-YL)BENZAMIDE has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been involved in visible-light-induced oxidative formylation reactions . The compound acts as a photosensitizer in these reactions, playing a crucial role in the generation of singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) through energy transfer and a single electron transfer pathway .
Cellular Effects
In terms of cellular effects, N-(PROP-2-YN-1-YL)BENZAMIDE has been associated with antidepressant-like effects in mice, implicating the involvement of the serotonergic system . It has been observed to reduce immobility in both the forced swimming test (FST) and tail suspension test (TST), without altering locomotor activity .
Molecular Mechanism
The molecular mechanism of N-(PROP-2-YN-1-YL)BENZAMIDE involves its interaction with the serotonergic system. Specifically, it has been found to modulate the 5-HT 1A and 5-HT 3 receptors . The compound’s antidepressant-like effect was prevented by pre-treatment with selective serotonergic receptor antagonists, indicating the involvement of these receptors in its mechanism of action .
Temporal Effects in Laboratory Settings
The temporal effects of N-(PROP-2-YN-1-YL)BENZAMIDE in laboratory settings have been observed in studies involving mice . The compound’s antidepressant-like effect was tested after different times (15–120 min) and doses (1–50 mg/kg), demonstrating its effect over time .
Dosage Effects in Animal Models
In animal models, the effects of N-(PROP-2-YN-1-YL)BENZAMIDE vary with different dosages. For instance, male Swiss mice were treated with doses ranging from 1 to 50 mg/kg, and the compound exhibited an antidepressant-like effect .
Metabolic Pathways
The compound’s involvement in visible-light-induced oxidative formylation reactions suggests it may interact with molecular oxygen in certain metabolic processes .
特性
IUPAC Name |
N-prop-2-ynylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-8-11-10(12)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISAVFRFTWMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163367 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1464-98-8 | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, N-2-propynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


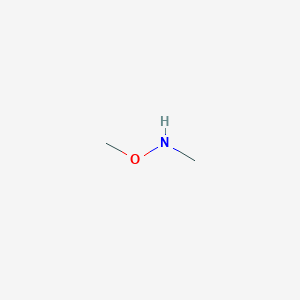


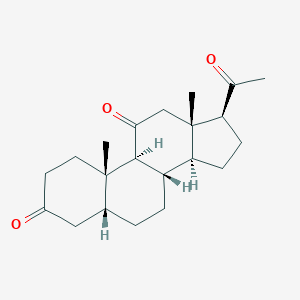
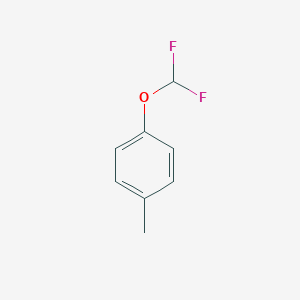
![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)

